

(R)-3-N-Cbz-Aminopyrrolidine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-N-Cbz-Aminopyrrolidine

Cat. No.: B591914

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **(R)-3-N-Cbz-Aminopyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-N-Cbz-Aminopyrrolidine, also known as (R)-Benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.^[1] The presence of a carbobenzyloxy (Cbz) protecting group on the ring nitrogen and a primary amine at the 3-position of the chiral center makes it a versatile intermediate for introducing specific functionalities into complex molecules.^{[2][3]} This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery, supported by visualizations of key workflows.

Chemical and Physical Properties

(R)-3-N-Cbz-Aminopyrrolidine is commercially available and typically appears as a colorless liquid or a white to off-white solid.^{[2][4]} It is characterized by the empirical formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol.^{[5][6]}

Quantitative Data Summary

The following table summarizes the key quantitative properties of **(R)-3-N-Cbz-Aminopyrrolidine**.

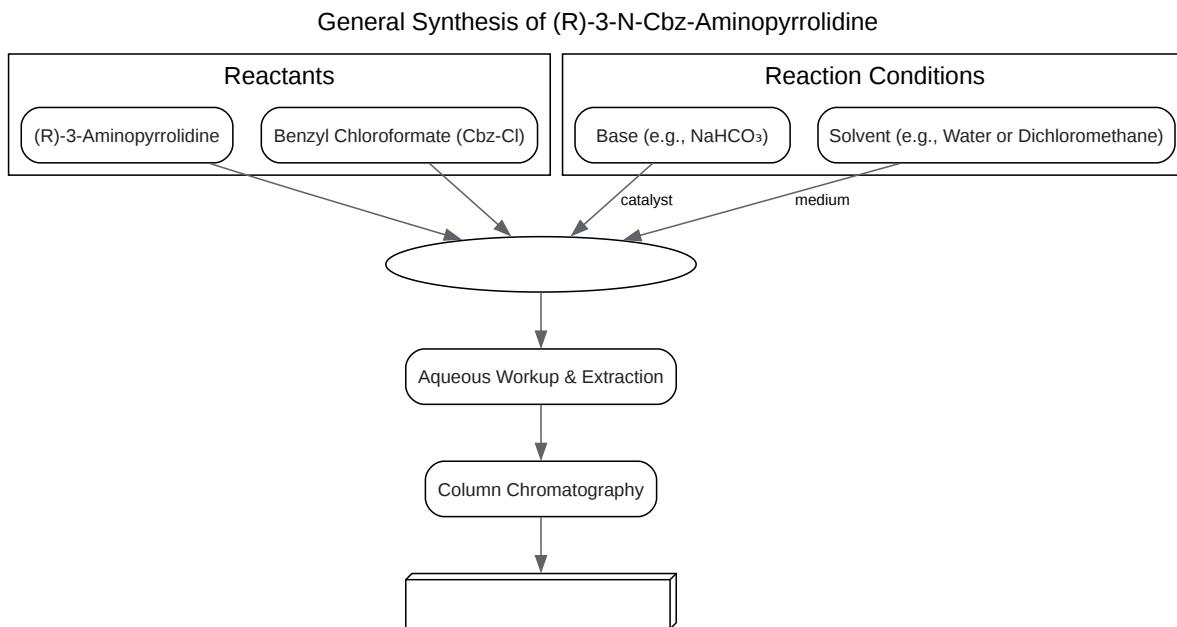
Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[5][6]
Molecular Weight	220.27 g/mol	[5][6]
CAS Number	122536-73-6	[2][5]
Appearance	Colorless liquid or white to off-white solid	[2][4]
Boiling Point	315 °C	[5][7]
Density	1.155 g/mL at 25 °C	[2][5]
Refractive Index	n _{20/D} 1.548	[5][7]
Optical Rotation	[α] _{20/D} = -4 to -2 ° (c = 1 in Methanol)	[2]
Flash Point	> 110 °C (> 230 °F) - closed cup	[5]
Solubility	Sparingly soluble in water.	[4]
pKa (Predicted)	8.95 (most basic)	
LogP (Predicted)	1.35	

Chemical Reactivity and Stability

The reactivity of **(R)-3-N-Cbz-Aminopyrrolidine** is dictated by its two key functional groups: the Cbz-protected secondary amine within the pyrrolidine ring and the primary amine at the 3-position.

- N-Cbz Protection:** The carbobenzyloxy group is a stable amine protecting group, resistant to basic and most aqueous acidic conditions.[8] It is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a key feature of its utility in multi-step synthesis.

- Primary Amine Reactivity: The primary amine at the C-3 position is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. This allows for the introduction of diverse substituents at this position.
- Stability and Storage: The compound is sensitive to air and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon).[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]


Experimental Protocols

Synthesis of (R)-3-N-Cbz-Aminopyrrolidine

A common method for the synthesis of N-Cbz protected amines is the reaction of the corresponding amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4] A green chemistry approach using water as the solvent has also been demonstrated to be effective.[8]

Protocol: N-Benzylloxycarbonylation in Water[8]

- Reaction Setup: To a round-bottom flask, add (R)-3-Aminopyrrolidine (1 mmol, 1 equivalent).
- Reagent Addition: Add distilled water (3 mL) to the flask. While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.05 mmol, 1.05 equivalents) dropwise to the mixture at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion of the reaction, add water (10 mL) to the mixture.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the pure **(R)-3-N-Cbz-Aminopyrrolidine**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(R)-3-N-Cbz-Aminopyrrolidine**.

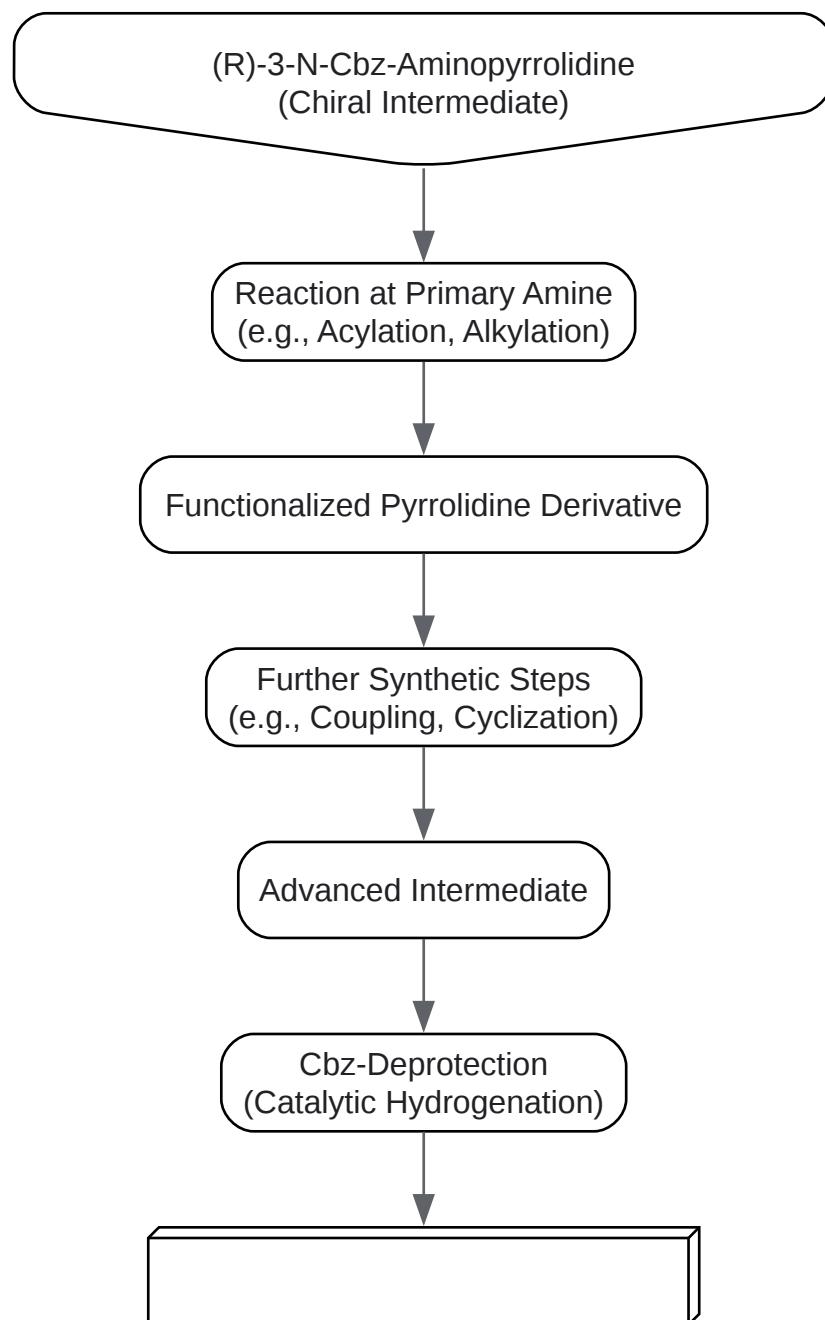
Analytical Method: HPLC Analysis

While direct analysis is possible, a common method for analyzing primary amines like the parent compound involves pre-column derivatization to introduce a chromophore, followed by HPLC analysis. A similar principle can be applied for purity determination.

Protocol: Pre-column Derivatization for HPLC Analysis (Adapted)[10]

This protocol is for the parent amine but illustrates the principle of derivatization for analysis.

- Derivatization: React a known quantity of the analyte with a derivatizing agent that imparts UV activity (e.g., Boc anhydride or Dansyl chloride) in an appropriate solvent system (e.g., methanol with a mild base like triethylamine).
- Sample Preparation: After the reaction is complete (typically monitored by TLC), quench the reaction and dilute the sample to a known concentration (e.g., 0.5 mg/mL) with the mobile phase.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., Phenomenex Gemini).
 - Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
 - Flow Rate: 0.8 - 1.0 mL/min.
 - Detection: UV detector at a wavelength appropriate for the derivatizing group (e.g., 210 nm for Boc).
 - Column Temperature: 25 °C.
- Analysis: Inject the sample (e.g., 10 µL) and analyze the resulting chromatogram. Purity can be calculated using the area normalization method.


Applications in Research and Drug Development

The chiral nature and bifunctional structure of **(R)-3-N-Cbz-Aminopyrrolidine** make it a valuable intermediate in the synthesis of high-value, complex molecules, particularly for pharmaceutical applications.[\[2\]](#)

- Chiral Building Block: Its primary use is as a chiral synthon, allowing for the stereospecific construction of enantiomerically pure drugs.[\[2\]](#) This is crucial as different enantiomers of a drug can have vastly different biological activities and safety profiles.
- Synthesis of Bioactive Molecules: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[\[2\]](#)[\[3\]](#)

- Cancer Therapy: It is used in a key step for the preparation of AZ82, a specific inhibitor of the motor protein KIFC1, which is a target in cancer therapy.[5]
- A1 Adenosine Receptor Agonists: It is a key intermediate in the synthesis of N⁶-substituted adenosine analogs that are potent agonists for the A1 adenosine receptor (A1AR), which are explored for various therapeutic applications.[5]
- Peptide Synthesis: The compound is also applied in the synthesis of peptides and peptidomimetics, where its defined stereochemistry is essential for creating specific secondary structures and biological interactions.[2][4]

Role in Targeted Drug Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (R)-(-)-1-Cbz-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-3-N-CBZ-AMINOPYRROLIDINE | 879275-77-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. ijacskros.com [ijacskros.com]
- 9. N-Cbz-3-aminopyrrolidine CAS 185057-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(R)-3-N-Cbz-Aminopyrrolidine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591914#r-3-n-cbz-aminopyrrolidine-chemical-properties\]](https://www.benchchem.com/product/b591914#r-3-n-cbz-aminopyrrolidine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com